Avizafone dihydrobromure

Vue d'ensemble

Description

Avizafone Dihydrobromide is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used as an antidote for poisoning with organophosphate nerve agents. Upon administration, Avizafone Dihydrobromide is metabolized by enzymes in the blood to form the active drug diazepam .

Applications De Recherche Scientifique

Avizafone Dihydrobromide has several scientific research applications, including:

Chemistry: Used as a model compound to study the hydrolysis and substitution reactions of benzodiazepine derivatives.

Biology: Investigated for its effects on the central nervous system and its potential use in neuroprotection.

Medicine: Primarily used as an antidote for organophosphate poisoning. It is also studied for its potential use in treating anxiety and seizure disorders.

Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacokinetic properties.

Mécanisme D'action

Target of Action

Avizafone Dihydrobromide is a prodrug of the benzodiazepine derivative diazepam . The primary target of this compound is the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system .

Mode of Action

Avizafone Dihydrobromide is metabolized by enzymes in the blood to form the active drug diazepam . Diazepam, in turn, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The biochemical pathway primarily affected by Avizafone Dihydrobromide is the GABAergic system . By enhancing the inhibitory effects of GABA, diazepam increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an inhibitory effect on neurotransmission .

Pharmacokinetics

Avizafone Dihydrobromide is a water-soluble prodrug, which allows it to be administered intramuscularly . It is metabolized by enzymes in the blood to form diazepam, which then exerts its therapeutic effects . The pharmacokinetic properties of diazepam, such as its absorption, distribution, metabolism, and excretion, are well-studied .

Result of Action

The result of Avizafone Dihydrobromide’s action is the mitigation of symptoms associated with conditions such as anxiety, seizures, and muscle spasms . It is also used as an antidote to poisoning with organophosphate nerve agents .

Action Environment

The action of Avizafone Dihydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the metabolism of Avizafone Dihydrobromide and its conversion to diazepam

Analyse Biochimique

Biochemical Properties

Avizafone Dihydrobromide interacts with enzymes in the blood, which metabolize it to form the active drug diazepam . This conversion process involves the Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes .

Cellular Effects

The cellular effects of Avizafone Dihydrobromide are primarily due to its conversion to diazepam. Diazepam is known to influence cell function by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Avizafone Dihydrobromide involves its conversion to diazepam by enzymes in the blood . Diazepam then exerts its effects at the molecular level by binding to GABA receptors, leading to an increase in the inhibitory effects of GABA on neuronal excitability .

Temporal Effects in Laboratory Settings

One study showed that Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes .

Dosage Effects in Animal Models

It is known that diazepam, the active metabolite of Avizafone Dihydrobromide, has dose-dependent effects in animal models .

Metabolic Pathways

Avizafone Dihydrobromide is metabolized by enzymes in the blood to form diazepam

Transport and Distribution

It is known that diazepam, the active metabolite of Avizafone Dihydrobromide, is distributed widely in the body .

Subcellular Localization

It is known that diazepam, the active metabolite of Avizafone Dihydrobromide, can cross the blood-brain barrier and exert its effects on the central nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Avizafone Dihydrobromide involves the reaction of diazepam with a suitable brominating agent to form the dihydrobromide salt. The reaction typically requires controlled conditions to ensure the formation of the desired product without significant side reactions.

Industrial Production Methods: Industrial production of Avizafone Dihydrobromide follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and optimized reaction conditions are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Avizafone Dihydrobromide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release diazepam.

Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.

Substitution Reactions: Various nucleophiles can be used, such as hydroxide ions or amines, under controlled temperature and pH conditions.

Major Products:

Diazepam: The primary product formed from the hydrolysis of Avizafone Dihydrobromide.

Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various substituted derivatives of diazepam can be formed.

Comparaison Avec Des Composés Similaires

Diazepam: The active metabolite of Avizafone Dihydrobromide.

Alprazolam: Another benzodiazepine with similar anxiolytic and sedative properties.

Rilmazafone: A benzodiazepine prodrug similar to Avizafone but with different pharmacokinetic properties.

Uniqueness: Avizafone Dihydrobromide is unique due to its water solubility and its specific use as an antidote for organophosphate poisoning. Unlike other benzodiazepines, it is designed to be rapidly metabolized into diazepam, providing quick relief in emergency situations .

Propriétés

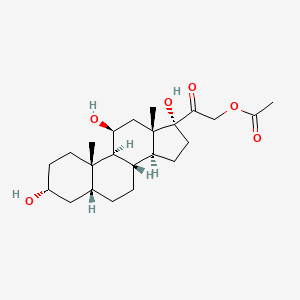

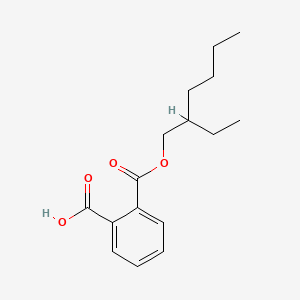

IUPAC Name |

(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRZTXVDPVPVDN-MBABXSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747061 | |

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60067-15-4 | |

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)